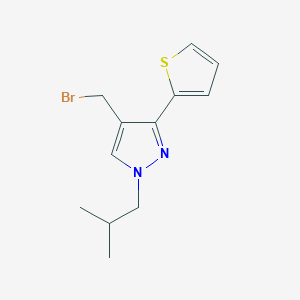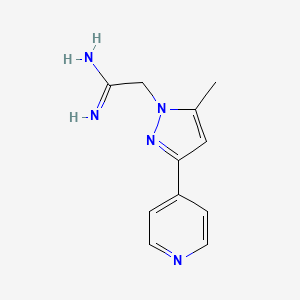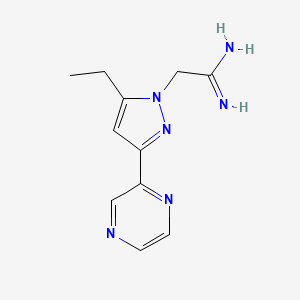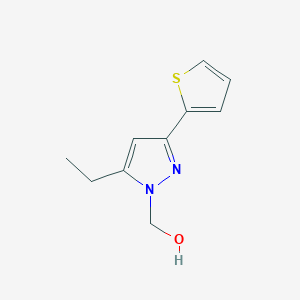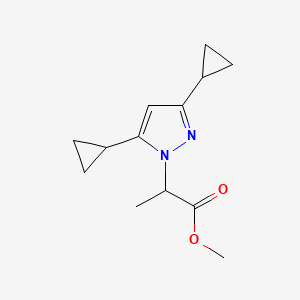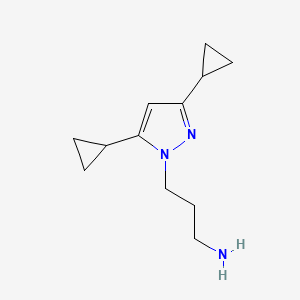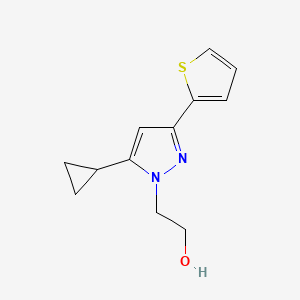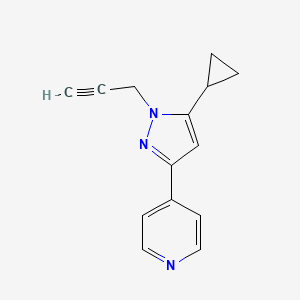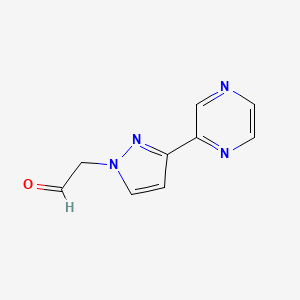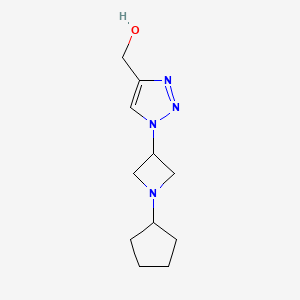
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, commonly referred to as CPTM, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the azetidine family, which are compounds that are composed of three fused rings of carbon atoms. CPTM is a versatile compound that can be used in a variety of applications due to its unique properties. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
CPTM has been used for a variety of scientific research applications. It has been used as a building block for the synthesis of complex molecules, such as peptides and nucleosides. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding. In addition, CPTM has been used in the study of drug metabolism, as well as in the development of new drugs.
Wirkmechanismus
CPTM is believed to act by binding to specific receptors in the body. This binding triggers a biochemical cascade that results in a physiological response. In particular, CPTM has been found to bind to muscarinic receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
CPTM has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have an anti-inflammatory effect, as well as an antispasmodic effect. It has also been found to have a neuroprotective effect and to reduce the risk of stroke. In addition, CPTM has been found to have an analgesic effect, as well as a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
CPTM has several advantages and limitations for laboratory experiments. One of the main advantages of CPTM is that it is relatively easy to synthesize and is relatively stable in solution. However, CPTM is not very soluble in water, which can make it difficult to use in certain experiments. In addition, CPTM can be toxic if ingested, so it should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential future directions for CPTM are numerous. One potential direction is the development of new drugs that utilize CPTM as an active ingredient. Another potential direction is the use of CPTM in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding. Additionally, CPTM could be used in the development of new diagnostic tests and treatments for diseases. Finally, CPTM could be used in the development of new materials, such as biodegradable plastics.
Eigenschaften
IUPAC Name |
[1-(1-cyclopentylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,10-11,16H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKDJPYUZXIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



